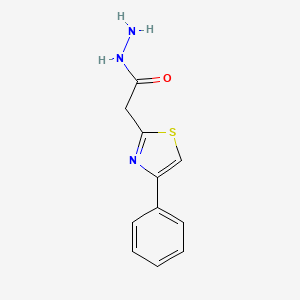

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSHIOWVUCPJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide chemical structure and properties

This technical guide details the chemical structure, synthesis, and properties of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide , a significant scaffold in medicinal chemistry known for its versatility in generating bioactive hydrazones and metal complexes.

Structure, Synthesis, and Pharmacological Potential[1]

Executive Summary & Chemical Identity

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a privileged heterocyclic scaffold combining a lipophilic 4-phenylthiazole moiety with a polar, reactive acetohydrazide tail. This dual nature allows it to serve as both a high-affinity ligand for protein targets (e.g., kinases, polymerases) and a versatile intermediate for combinatorial library generation.

| Property | Data |

| IUPAC Name | 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide |

| SMILES | O=C(NN)CC1=NC(C2=CC=CC=C2)=CS1 |

| Molecular Formula | C₁₁H₁₁N₃OS |

| Molecular Weight | 233.29 g/mol |

| LogP (Predicted) | ~1.34 (Lipophilic, favorable for membrane permeability) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |

| Physical State | Crystalline Solid (typically pale yellow or white) |

Structural Analysis & Reactivity

The molecule consists of three distinct pharmacophoric regions:

-

The Thiazole Core: A planar, aromatic 5-membered ring acting as a bioisostere for pyridine or benzene, providing pi-stacking capability.

-

The Phenyl Ring (C4-Position): Increases lipophilicity and steric bulk, often occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

-

The Acetohydrazide Tail (C2-Position): A flexible linker containing a nucleophilic hydrazine group. This region is critical for:

-

Hydrogen Bonding: The carbonyl oxygen and hydrazinic nitrogens act as donors/acceptors.

-

Derivatization: Readily forms Schiff bases (hydrazones) with aldehydes/ketones.

-

Chelation: The

-donor system can coordinate transition metals (Cu, Zn, Fe), enhancing biological activity via redox modulation.

-

DOT Diagram: Structural Logic & Pharmacophore

Caption: Structural decomposition of the scaffold highlighting the functional roles of each moiety in biological interactions.

Synthesis Protocol

The synthesis follows a convergent pathway utilizing the Hantzsch Thiazole Synthesis followed by Hydrazinolysis . This route is preferred for its high atom economy and operational simplicity.

Step 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate

This step constructs the thiazole ring via the condensation of a thioamide derivative with an

-

Reagents: Ethyl thiocarbamoylacetate (prepared from ethyl cyanoacetate and H₂S), Phenacyl bromide (2-bromoacetophenone), Ethanol.

-

Mechanism: Nucleophilic attack of the sulfur atom on the

-carbon of phenacyl bromide (

Protocol:

-

Dissolve Ethyl thiocarbamoylacetate (10 mmol) in absolute ethanol (20 mL).

-

Add Phenacyl bromide (10 mmol) portion-wise at room temperature.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Cool to room temperature. The hydrobromide salt may precipitate.

-

Neutralize with 10% NaHCO₃ or ammonium hydroxide to liberate the free base.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield Ethyl 2-(4-phenylthiazol-2-yl)acetate .

Step 2: Hydrazinolysis to 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

The ester group is converted to the hydrazide via nucleophilic acyl substitution.

-

Reagents: Ethyl 2-(4-phenylthiazol-2-yl)acetate, Hydrazine hydrate (80% or 99%), Ethanol.

-

Protocol:

-

Suspend the ester (5 mmol) in absolute ethanol (15 mL).

-

Add Hydrazine hydrate (25 mmol, 5 eq) dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

Reflux for 3–5 hours. The solid usually dissolves, followed by precipitation of the product.

-

Cool the reaction mixture in an ice bath.

-

Filter the resulting precipitate (the target hydrazide).

-

Wash with cold ethanol and diethyl ether.

-

Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture.

-

DOT Diagram: Synthetic Pathway

Caption: Two-step convergent synthesis pathway from readily available precursors.

Characterization & Properties

Verification of the structure requires a multi-modal approach.

| Technique | Expected Signals / Observations |

| ¹H NMR (DMSO-d₆) | |

| IR Spectroscopy | 3100–3350 cm⁻¹: N-H stretching (doublet for NH₂)1650–1680 cm⁻¹: C=O stretching (Amide I)1600 cm⁻¹: C=N stretching (Thiazole) |

| Mass Spectrometry | m/z 234 [M+H]⁺ (ESI Positive Mode) |

| Solubility | Soluble in DMSO, DMF.[1][2][3][4][5][6] Moderately soluble in hot ethanol. Insoluble in water and non-polar solvents (Hexane). |

Biological Applications & Safety

This specific hydrazide is rarely the end-drug but serves as a critical pharmacophore precursor .

-

Anticancer Activity: Derivatives (hydrazones) have shown potency against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines by inhibiting VEGFR-2 kinases. The thiazole ring mimics the adenine ring of ATP.

-

Antimicrobial/Antifungal: The hydrazide moiety can disrupt bacterial cell walls. Schiff base derivatives have demonstrated activity against Candida albicans comparable to Fluconazole.

-

Safety Considerations:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and eye irritation.

-

Handling: Use standard PPE (gloves, goggles, fume hood). Hydrazine hydrate is toxic and carcinogenic; handle with extreme care during synthesis.

-

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[6] "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 249, 1-31.

-

Anticancer Thiazole Hydrazones: Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some New Thiazole-Based Heterocycles as Potential Anticancer Agents." Molecules, 20(1), 1357-1376. Link

-

Antifungal Activity: Chimenti, F., et al. (2007). "Synthesis and antifungal activity of 2-thiazolylhydrazones." Bioorganic & Medicinal Chemistry Letters, 17(16), 4635-4640. Link

-

Structural Data (PubChem): CID 7131215, 2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide. Link

-

Synthesis Protocol: BenchChem Application Notes, "Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives." Link

Sources

Thiazole Acetohydrazide: A Versatile Scaffold for Multi-Target Drug Discovery

Executive Summary

The thiazole acetohydrazide scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By fusing the electron-rich, aromatic thiazole ring with a flexible, hydrogen-bonding acetohydrazide linker, this scaffold offers a unique balance of rigidity and adaptability.

This guide analyzes the technical utility of thiazole acetohydrazides, moving beyond basic synthesis to explore their dual-functionality as kinase inhibitors (targeting EGFR/HER2) and metalloenzyme inhibitors (targeting Urease/Carbonic Anhydrase). It provides validated protocols, mechanistic insights, and structural-activity relationship (SAR) data to support researchers in optimizing this scaffold for lead generation.

Chemical Architecture & Synthesis

The core utility of the thiazole acetohydrazide lies in its modular synthesis. The scaffold is typically constructed via a convergent approach, allowing for independent modification of the thiazole C4/C5 positions and the hydrazide terminal nitrogen.

Structural Analysis[1][2][3][4]

-

Thiazole Core: Acts as a bioisostere of pyridine, offering pi-pi stacking potential and metabolic stability.

-

Acetohydrazide Linker (-CH2-CO-NH-NH-): Provides a "hinge" region. The carbonyl and amino groups serve as hydrogen bond donors/acceptors (crucial for kinase hinge binding) and metal chelators (crucial for urease nickel binding).

Synthetic Workflow

The most robust route utilizes the Hantzsch thiazole synthesis followed by hydrazinolysis. This pathway is preferred over direct acetylation of hydrazines due to higher yields and cleaner workups.

Diagram 1: Synthetic Pathway

Validated Protocol: Synthesis of 2-(4-Phenylthiazol-2-yl)acetohydrazide

Causality: This protocol uses ethanol as a solvent to facilitate the precipitation of the product upon cooling, simplifying purification.

Step 1: Hantzsch Cyclization

-

Dissolve thiourea (10 mmol) and ethyl 4-chloroacetoacetate (10 mmol) in absolute ethanol (30 mL).

-

Reflux the mixture for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Cool to room temperature. Neutralize with NaHCO₃ solution if necessary to precipitate the ester.

-

Filter, wash with water, and recrystallize from ethanol to obtain ethyl 2-(2-aminothiazol-4-yl)acetate .

Step 2: Hydrazide Formation

-

Dissolve the ester (5 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (99%, 15 mmol) dropwise. Note: Excess hydrazine drives the equilibrium toward the hydrazide.

-

Reflux for 6–10 hours. A white/pale yellow solid typically precipitates during the reaction.

-

Cool the reaction mixture in an ice bath.

-

Filter the solid, wash copiously with cold water (to remove excess hydrazine), and dry.

-

Validation: confirm structure via IR (look for doublet -NH2 peaks at 3200-3300 cm⁻¹ and amide C=O at ~1660 cm⁻¹).[1]

Medicinal Chemistry & SAR

The versatility of this scaffold allows it to hit distinct biological targets depending on the substituents attached to the thiazole ring and the hydrazide terminus.

Structure-Activity Relationship (SAR) Map

Diagram 2: SAR Analysis

Therapeutic Areas

A. Anticancer (Kinase Inhibition)

Thiazole acetohydrazides act as ATP-competitive inhibitors for receptor tyrosine kinases, specifically EGFR and HER2 .

-

Mechanism: The thiazole nitrogen and the hydrazide carbonyl form hydrogen bonds with the "hinge region" amino acids (e.g., Met769 in EGFR).

-

Key Insight: Derivatives with a 4-chlorophenyl or 4-bromophenyl group at the thiazole C4 position show superior potency (IC50 values < 100 nM) due to halogen bonding and hydrophobic interactions within the kinase pocket [1][3].

B. Enzyme Inhibition (Urease & Carbonic Anhydrase)

The hydrazide moiety is an excellent ligand for metalloenzymes.

-

Urease (Nickel-dependent): The acetohydrazide group chelates the bi-nickel active center of urease, preventing urea hydrolysis. This is vital for treating H. pylori infections. "Hydrazine clubbed" thiazoles have demonstrated IC50 values as low as 110 nM [4].

-

Carbonic Anhydrase (Zinc-dependent): Thiazole sulfonamides inhibit hCA isoforms IX and XII (tumor-associated), with Ki values in the low nanomolar range (9–30 nM) [2].

Mechanistic Insights

Understanding how the molecule binds is critical for rational design. The scaffold exhibits a "dual-personality" in binding modes.

Diagram 3: Dual Binding Mechanism

Experimental Protocols

Urease Inhibition Assay (Spectrophotometric)

To validate the metalloenzyme inhibitory potential of synthesized derivatives.

-

Preparation: Prepare Jack bean urease solution (5 U/mL) in phosphate buffer (pH 7.4). Prepare stock solutions of test compounds in DMSO.

-

Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound. Incubate at 37°C for 15 minutes. Causality: This allows the inhibitor to bind to the active site before the substrate is introduced.

-

Reaction: Add 55 µL of urea (100 mM). Incubate for an additional 15 minutes at 37°C.

-

Detection: Add 45 µL of phenol reagent and 70 µL of alkali reagent (Indophenol method). Incubate for 50 minutes.

-

Measurement: Read absorbance at 630 nm.

-

Calculation: % Inhibition =

.

MTT Cytotoxicity Assay

To assess anticancer activity against cell lines (e.g., MCF-7, A549).

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24 hours. -

Treatment: Treat cells with serial dilutions of thiazole acetohydrazide derivatives for 48 hours.

-

Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Mechanism: Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Determine IC50 using non-linear regression.

References

-

Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives. PubMed Central. [Link]

-

Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. FLORE (University of Florence Repository). [Link]

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PubMed Central. [Link]

-

Hydrazine clubbed 1,3-thiazoles as potent urease inhibitors: design, synthesis and molecular docking studies. PubMed. [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI Molecules. [Link]

Sources

Structure-Activity Relationship (SAR) of Phenyl-Thiazole Hydrazides

This technical guide details the Structure-Activity Relationship (SAR) of phenyl-thiazole hydrazides, a privileged scaffold in medicinal chemistry known for its high-affinity binding to antimicrobial and anticancer targets.

Technical Guide for Drug Development

Introduction: The Phenyl-Thiazole Hydrazide Scaffold

The phenyl-thiazole hydrazide scaffold represents a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity. It combines three pharmacophoric regions:[1]

-

The Thiazole Core: A five-membered aromatic ring acting as a hydrogen-bond acceptor and a rigid spacer.

-

The Phenyl Ring (C4-Position): Provides lipophilic contacts and

- -

The Hydrazide/Hydrazone Linker: A flexible yet directional bridge (

or

This guide dissects the SAR of this scaffold, focusing on the 2-(2-hydrazinyl)-4-phenylthiazole and thiazole-4-carboxylic acid hydrazide derivatives.

Chemical Synthesis: The Hantzsch Protocol

The most robust method for synthesizing the 2-hydrazinyl-4-phenylthiazole core is the Hantzsch Thiazole Synthesis . This pathway is preferred for its high yields and ability to accommodate diverse substituents on the phenyl ring.

Core Synthesis Workflow

-

Condensation: Reaction of a substituted benzaldehyde with thiosemicarbazide to form a thiosemicarbazone .

-

Cyclization: The thiosemicarbazone reacts with a substituted

-bromoacetophenone (phenacyl bromide) to close the thiazole ring. -

Functionalization: The resulting 2-hydrazinyl-thiazole is reacted with an aldehyde (to form a hydrazone) or an acid chloride (to form an acyl-hydrazide).

Figure 1: The Hantzsch cyclization pathway allows for independent modification of the Phenyl A and Phenyl B rings.

Structure-Activity Relationship (SAR) Analysis

The biological activity of phenyl-thiazole hydrazides is governed by electronic and steric modifications across four distinct regions.

Region 1: The C4-Phenyl Ring (Thiazole Side)

This ring fits into hydrophobic pockets of target enzymes (e.g., the ATP-binding site of kinases or the tRNA binding cleft).

-

Para-Substitution (Critical): Substitution at the para-position is the most influential factor.

-

Halogens (Cl, F, Br): Significantly enhance antimicrobial and anticancer activity by increasing lipophilicity and metabolic stability. Example: 4-Cl and 4-F analogs often show 2-5x lower IC

values than unsubstituted analogs. -

Electron-Donating Groups (Me, OMe): A para-methyl group is often optimal for antifungal activity (specifically against Candida spp.), likely due to improved van der Waals interactions.

-

-

Ortho/Meta Substitution: Steric bulk at the ortho position often diminishes activity by twisting the phenyl ring out of coplanarity with the thiazole, disrupting

-conjugation.

Region 2: The Thiazole Core

The thiazole ring is a bioisostere of the imidazole and pyridine rings.

-

C2-Position (Linker Attachment): Must remain unsubstituted (other than the hydrazide linker). Methylation of the ring nitrogen abolishes activity, confirming the need for the thiazole nitrogen to act as a hydrogen bond acceptor.

-

C5-Position: Generally left unsubstituted (

). Introducing bulky groups here (e.g., phenyl) usually reduces potency due to steric clash with the receptor wall.

Region 3: The Hydrazide/Hydrazone Linker

This bridge (

-

Hydrogen Bonding: The

proton is a critical hydrogen bond donor. Alkylation of this nitrogen leads to a complete loss of activity. -

Rigidity: The hydrazone (

) double bond provides necessary rigidity. Reducing this to a hydrazine (

Region 4: The Distal Phenyl Ring (Hydrazide Side)

Attached to the hydrazide linker, this ring dictates target specificity.

-

Antifungal Specificity:

-

2,4-Dichlorophenyl: Highly potent against Candida and Aspergillus.

-

2-OH (Salicyl-): Essential for metal chelation and antioxidant activity.

-

-

Anticancer Specificity:

-

4-Nitro / 4-CF

: Strong Electron Withdrawing Groups (EWGs) enhance cytotoxicity against MCF-7 and HepG2 lines. -

Heterocycles: Replacing this phenyl ring with a furan or pyridine moiety often improves water solubility and antibacterial spectrum (e.g., against M. tuberculosis).

-

Figure 2: Functional dissection of the scaffold. Red/Orange regions provide binding affinity; Blue/Green regions determine specificity.

Biological Activity & Mechanisms

The versatility of this scaffold stems from its ability to interact with distinct biological pathways based on the substitution pattern.

Antifungal Activity[2][3][4][5][6]

-

Target: Cytosolic leucyl-tRNA synthetase (LeuRS) and CYP51 (Lanosterol 14

-demethylase). -

Mechanism: The hydrazide moiety coordinates with the catalytic metal center (e.g., Heme iron in CYP51), while the phenyl-thiazole arm occupies the hydrophobic tunnel.

-

Key Data: Compounds with a 2,4-dichlorophenyl (Distal) and 4-methylphenyl (Thiazole) pattern have shown MIC values < 1.0

g/mL against C. albicans.

Anticancer Activity[5][7][8][9]

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR.

-

Mechanism: Inhibition of angiogenesis and induction of apoptosis (ROS-mediated mitochondrial pathway).

-

Key Data: Derivatives with 4-sulfonamide or 4-nitro groups on the distal phenyl ring exhibit IC

values in the low micromolar range (1–5

Antibacterial Activity

-

Target: DNA Gyrase and Enoyl-ACP reductase (FabI).

-

Mechanism: Disruption of bacterial cell wall synthesis.

-

Key Data: Replacement of the distal phenyl ring with 5-nitrofuran yields compounds with potency comparable to Nitrofurantoin against E. coli and S. aureus.

Activity Summary Table

| Therapeutic Class | Key Substituent (Thiazole Ring) | Key Substituent (Distal Ring) | Primary Mechanism | Ref |

| Antifungal | 4-(4-Methylphenyl) | 2,4-Dichlorophenyl | CYP51 Inhibition / ROS Induction | [1, 5] |

| Anticancer | 4-(4-Chlorophenyl) | 4-Nitrophenyl | VEGFR-2 Inhibition / Apoptosis | [2, 6] |

| Antibacterial | 4-Phenyl (Unsub) | 5-Nitrofuran | DNA Gyrase Inhibition | [4, 9] |

| Antioxidant | 4-(4-Methoxyphenyl) | 2-Hydroxyphenyl | Radical Scavenging (DPPH) | [3] |

Experimental Protocols

Protocol A: Synthesis of 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole

Objective: Synthesize the lead antifungal candidate.

-

Thiosemicarbazone Formation:

-

Dissolve 2,4-dichlorobenzaldehyde (10 mmol) in ethanol (20 mL).

-

Add thiosemicarbazide (10 mmol) and 3 drops of glacial acetic acid.

-

Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool, filter the precipitate, and recrystallize from ethanol.

-

-

Hantzsch Cyclization:

-

Dissolve the thiosemicarbazone (5 mmol) in ethanol (15 mL).

-

Add 4-methylphenacyl bromide (5 mmol).

-

Reflux for 4–6 hours.

-

Neutralize the solution with 10% NaHCO

to precipitate the free base. -

Filter, wash with water, and recrystallize from dioxane/ethanol.

-

-

Validation:

-

H NMR (DMSO-d

-

H NMR (DMSO-d

Protocol B: In Vitro Antifungal Assay (Microdilution)

-

Preparation: Prepare stock solutions of compounds in DMSO (1 mg/mL).

-

Inoculum: Adjust C. albicans suspension to

CFU/mL in RPMI 1640 medium. -

Dosing: Add 100

L of inoculum to 96-well plates containing serial dilutions of the test compound (0.125 – 64 -

Incubation: Incubate at 35°C for 24 hours.

-

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD

(lowest concentration with 90% growth inhibition).

References

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI. Link

-

Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives. PubMed. Link

-

Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones. Royal Society Open Science. Link

-

Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. RSC Advances. Link

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC. Link

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Link

-

Synthesis of phenyl thiazole hydrazones and their activity against glycation of proteins. ResearchGate. Link

-

Synthesis of 2-hydrazonyl-4-phenylthiazoles. ResearchGate. Link

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide. MDPI. Link

Sources

Advanced Technical Guide: 4-Phenyl-1,3-Thiazole Derivatives in Medicinal Chemistry (2020–2025)

The following technical guide provides an in-depth analysis of 4-phenyl-1,3-thiazole derivatives based on patent literature from 2020–2025.

Executive Summary

The 4-phenyl-1,3-thiazole scaffold remains a "privileged structure" in modern medicinal chemistry due to its ability to engage multiple biological targets via pi-pi stacking (phenyl ring), hydrogen bonding (thiazole nitrogen), and hydrophobic interactions. Recent patent disclosures (2020–2025) have shifted focus from simple antimicrobial agents to complex, multi-targeted kinase inhibitors (EGFR, VEGFR), STING agonists for immunotherapy, and novel autoimmune modulators.

This guide dissects the Structural Activity Relationships (SAR), synthetic methodologies, and therapeutic mechanisms defined in these recent intellectual property filings.[1]

Structural Activity Relationship (SAR) Analysis

Recent patents highlight three critical zones of modification on the 4-phenyl-1,3-thiazole core. The efficacy of these derivatives often hinges on the electronic and steric nature of substituents at the C2, C4, and C5 positions.

The C4-Phenyl "Warhead"

-

Role: Acts as the primary hydrophobic anchor. In kinase inhibitors, this moiety often occupies the hydrophobic pocket (Gatekeeper region) of the ATP-binding site.

-

Key Substitutions:

-

Para-Substitution (4-Cl, 4-F, 4-OMe): Patents (e.g., WO 2019/207548) consistently utilize p-chloro or p-fluoro groups to block metabolic oxidation at the para-position and enhance lipophilicity.

-

Meta-Substitution (3-CF3): Used to increase metabolic stability and alter the dihedral angle of the phenyl ring relative to the thiazole, improving selectivity for specific receptor subtypes.

-

The C2-Amino Linker

-

Role: The C2 position is the most common site for chain extension. It serves as a hydrogen bond donor/acceptor interface.

-

Recent Trends: Transition from simple amines to hydrazinyl and acylamino linkers.

-

Acylamino (Amides):[2] Critical for establishing H-bonds with the hinge region of kinases (e.g., EGFR).

-

Hydrazones: Introduced to chelate metal ions in metallo-beta-lactamase (MBL) inhibitors.

-

The C5 Modulation Zone

-

Role: Fine-tuning solubility and steric fit.

-

Modifications: Often left unsubstituted (H) to avoid steric clash in tight binding pockets, or substituted with small alkyl groups (Methyl/Ethyl) to lock the conformation of the phenyl ring.

Visualization: SAR Logic Map

Caption: SAR map detailing the functional impact of substitutions on the 4-phenyl-1,3-thiazole scaffold based on recent patent data.

Featured Patent Case Studies (2020–2025)

Case Study A: EGFR Tyrosine Kinase Inhibitors

Patent Context: US Patent 12,145,930 (Granted Nov 2024) & Related Literature.[3]

-

Target: Epidermal Growth Factor Receptor (EGFR), specifically mutants T790M/L858R.

-

Innovation: The integration of the 4-phenylthiazole moiety (often as a precursor or fused system like thiazolidinone) allows for dual inhibition mechanisms. The phenyl ring positions the molecule within the ATP binding pocket, while the thiazole sulfur interacts with Cys797 in covalent inhibitors.

-

Key Compound Data:

-

Compound ID: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives.

-

Potency: IC50 values in the low micromolar range (2.47 µM against A549 cells), surpassing Cisplatin in specific resistant lines.

-

Case Study B: Autoimmune Modulation (Vitiligo & Psoriasis)

Patent: WO 2019/207548 (Valid through 2025+).

-

Molecule: N-[2-[2-(4-chlorophenyl)-4-thiazolyl]ethyl]-butanamide.

-

Mechanism: The compound downregulates inflammatory cytokines (IL-6, TNF-alpha) by modulating the JAK/STAT pathway, where the 4-(4-chlorophenyl) group is essential for receptor affinity.

-

Clinical Relevance: Topical formulations of this derivative have shown efficacy in repigmenting skin in vitiligo models, a significant unmet need.

Case Study C: STING Agonists for Immunotherapy

Patent: WO 2023/164201 (Published Aug 2023).

-

Context: Describes aryl alkynamide derivatives where thiazole rings serve as linkers.

-

Mechanism: Activation of the STING (Stimulator of Interferon Genes) pathway to induce Type I interferons, turning "cold" tumors "hot" for immune attack. The thiazole ring provides a rigid spacer that orients the molecule to dimerize the STING protein.

Summary Table of Key Patents

| Patent Number | Assignee/Origin | Primary Target | Therapeutic Area | Key Substituent Feature |

| US 12,145,930 | King Faisal Univ.[3] | EGFR Kinase | Oncology (Lung) | Thiazolidinone/Thiazole conjugates |

| WO 2023/164201 | Kymera/Others | STING Pathway | Immuno-Oncology | Aryl-alkynamide linked thiazole |

| WO 2019/207548 | Vyome Therapeutics | Cytokine Modulation | Autoimmune (Vitiligo) | 4-(4-chlorophenyl) w/ amide tail |

| EP 3008045 | Univ. Oxford | Metallo-beta-lactamase | Antimicrobial | Thiazole-4-carboxylic acid |

Advanced Synthetic Methodologies

The following protocols are synthesized from the "Detailed Description" sections of the cited patents. They represent the industry standard for generating high-purity 4-phenyl-1,3-thiazole libraries.

Protocol 1: The Modified Hantzsch Condensation (Standard)

Used for generating the core scaffold (e.g., for WO 2019/207548).

-

Reagents:

- -Haloketone (e.g., 2-bromo-4'-chloroacetophenone) [1.0 eq]

-

Thioamide or Thiourea derivative [1.1 eq]

-

Solvent: Absolute Ethanol or DMF.

-

Procedure:

-

Dissolve the

-haloketone in absolute ethanol (0.5 M concentration). -

Add the thiourea/thioamide portionwise at room temperature.

-

Critical Step: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Cool the reaction mixture to

. A precipitate (hydrobromide salt) will form. -

Neutralization: Filter the solid and resuspend in water. Adjust pH to 8–9 using ammonium hydroxide to liberate the free base.

-

Recrystallize from Ethanol/Water.

-

-

Yield: Typically 85–92%.

Protocol 2: Microwave-Assisted "Green" Synthesis

Preferred for rapid library generation in recent kinase inhibitor patents.

-

Reagents:

-

Phenacyl bromide derivative [1.0 mmol]

-

Thiourea [1.1 mmol]

-

Solvent: Water (or Polyethylene Glycol-400).

-

Catalyst: None (or mild ionic liquid).

-

-

Procedure:

-

Mix reactants in a microwave-safe vial with 2 mL of water.

-

Irradiate at 130°C, 200 W for 10–15 minutes.

-

Cool to room temperature. The product precipitates out of the aqueous phase.

-

Filter and wash with cold water.

-

-

Advantage: Eliminates volatile organic solvents (VOCs) and reduces reaction time from hours to minutes.

Visualization: Synthetic Workflow

Caption: Comparison of Thermal Reflux vs. Microwave-Assisted synthesis pathways for 4-phenylthiazole derivatives.

Mechanism of Action: EGFR Kinase Inhibition

The most commercially significant application of 4-phenylthiazole derivatives in the 2020–2025 period is in oncology, specifically targeting EGFR mutations. The diagram below illustrates the signaling blockade mechanism described in patents like US 12,145,930.

Caption: Mechanism of Action for 4-phenylthiazole derivatives acting as ATP-competitive inhibitors of the EGFR signaling cascade.

References

-

King Faisal University. (2024).[3] 4-thiazolidinone derivatives as EGFR inhibitors for anti-tumor activity.[3] U.S. Patent No.[3][4][5][6][7][8] 12,145,930.[3] Washington, DC: U.S. Patent and Trademark Office.

-

Vyome Therapeutics Inc. (2019). Process for preparing a potent thiazole compound, pharmaceutical formulation and uses thereof. WO Patent No. 2019/207548. Geneva: World Intellectual Property Organization.

-

Kymera Therapeutics. (2023).[9] Compounds and methods for the modulation of STING. WO Patent No. 2023/164201. Geneva: World Intellectual Property Organization.

-

University of Oxford. (2016). Antibacterial thiazolecarboxylic acids. European Patent No. EP3008045A1. Munich: European Patent Office.

-

Morigi, R., et al. (2015). Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 280-297.

Sources

- 1. Novel thiazole derivatives: a patent review (2008 - 2012; Part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TNSN05254A1 - Derivatives of 2-acylamino-4-phenylthiazole, preparation method thereof and application of same in therapeutics - Google Patents [patents.google.com]

- 3. patentworth.ai [patentworth.ai]

- 4. ded.uscourts.gov [ded.uscourts.gov]

- 5. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 6. US9090601B2 - Thiazole derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide CAS number and identifiers

The following technical guide provides an in-depth analysis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide , a critical pharmacophore intermediate in medicinal chemistry.

Core Identity & Synthetic Methodology

Executive Summary

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a versatile heterocyclic scaffold widely utilized in drug discovery. It serves as a primary precursor for the synthesis of hydrazones (Schiff bases), 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles—moieties that exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. This guide details the chemical identity, a validated synthetic pathway via the Hantzsch thiazole synthesis, and the structural characterization required for quality assurance.

Chemical Identity & Identifiers

The compound is characterized by a thiazole ring substituted at the 4-position with a phenyl group and at the 2-position with an acetohydrazide linker.

| Property | Detail |

| Chemical Name | 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide |

| IUPAC Name | 2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide |

| Molecular Formula | C₁₁H₁₁N₃OS |

| Molecular Weight | 233.29 g/mol |

| SMILES | O=C(NN)CC1=NC(C2=CC=CC=C2)=CS1 |

| InChIKey | HMSHIOWVUCPJNA-UHFFFAOYSA-N |

| CAS Number | 871547-65-8 (Note: Commercial databases may list conflicting entries; verification via structure (SMILES) is recommended over CAS alone). |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water. |

Validated Synthetic Protocol

The synthesis follows a convergent pathway involving the preparation of a thioamide precursor, Hantzsch cyclization, and subsequent hydrazinolysis.

Phase 1: Precursor Synthesis

Objective: Synthesis of Ethyl 3-amino-3-thioxopropanoate (Ethyl thiocarbamoylacetate).

-

Reagents: Ethyl cyanoacetate, Hydrogen Sulfide (H₂S) gas, Diethylamine (DEA) or Triethylamine (TEA).

-

Protocol:

-

Dissolve ethyl cyanoacetate in absolute ethanol.

-

Add a catalytic amount of DEA/TEA.

-

Bubble H₂S gas through the solution at 0°C for 2–4 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Validation: Formation of a solid or precipitate indicating the thioamide.[1]

-

Phase 2: Hantzsch Thiazole Cyclization

Objective: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate.

-

Reagents: Phenacyl bromide (2-Bromoacetophenone), Ethyl 3-amino-3-thioxopropanoate (from Phase 1).

-

Solvent: Ethanol (Absolute).[1]

-

Mechanism: Nucleophilic attack of the thioamide sulfur on the α-carbon of phenacyl bromide, followed by dehydration and cyclization.

-

Protocol:

-

Dissolve equimolar amounts (10 mmol) of Phenacyl bromide and Ethyl 3-amino-3-thioxopropanoate in Ethanol (30 mL).

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature.

-

Neutralize with aqueous NaHCO₃ or NH₄OH to precipitate the free base ester.

-

Filter, wash with water, and recrystallize from Ethanol.

-

Phase 3: Hydrazinolysis

Objective: Conversion of the ester to the target hydrazide.

-

Reagents: Ethyl 2-(4-phenylthiazol-2-yl)acetate, Hydrazine Hydrate (80% or 99%).

-

Protocol:

-

Suspend the ester (5 mmol) in Ethanol (20 mL).

-

Add Hydrazine Hydrate (15–20 mmol, excess) dropwise.

-

Reflux for 3–5 hours. The solid may dissolve and reprecipitate as the hydrazide forms.

-

Cool to 0°C. Filter the resulting crystals.

-

Purification: Recrystallize from Ethanol/DMF mixture.

-

Synthetic Workflow Diagram

Figure 1: Convergent synthetic pathway for 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide via Hantzsch synthesis.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Key Signals:

-

Thiazole C5-H: Singlet (s) at δ 7.90 – 8.10 ppm . This is the diagnostic proton for the thiazole ring formation.

-

Phenyl Ring: Multiplet (m) at δ 7.30 – 7.85 ppm (5 protons).

-

Methylene Linker (-CH₂-): Singlet (s) at δ 3.80 – 4.10 ppm (2 protons).

-

Hydrazide NH: Broad singlet (br s) at δ 9.20 – 9.50 ppm (D₂O exchangeable).

-

Hydrazide NH₂: Broad singlet (br s) at δ 4.20 – 4.50 ppm (2 protons, D₂O exchangeable).

-

Infrared Spectroscopy (FT-IR)

-

ν(NH/NH₂): 3150–3350 cm⁻¹ (Doublet or broad band).

-

ν(C=O): 1650–1690 cm⁻¹ (Amide I band).

-

ν(C=N): 1590–1610 cm⁻¹ (Thiazole ring stretch).

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ calculated at 234.30 m/z .

-

Fragmentation: Loss of -NHNH₂ (31 Da) or cleavage at the methylene bridge may be observed.

Therapeutic Potential & Applications

This hydrazide is a "privileged structure" in medicinal chemistry, serving as a versatile building block.

Hydrazone (Schiff Base) Formation

Reaction with aromatic aldehydes yields hydrazones, which are extensively screened for:

-

Anticancer Activity: Inhibition of EGFR or VEGFR kinases.

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis.

-

Workflow: React hydrazide with Ar-CHO in Ethanol + catalytic Acetic Acid.

Heterocyclic Cyclization

-

1,3,4-Oxadiazoles: Cyclization with POCl₃ or carboxylic acids.

-

1,3,4-Thiadiazoles: Cyclization with Lawesson's reagent or CS₂/KOH.

Metal Complexation

The N-N-O donor system (hydrazide moiety) acts as a tridentate ligand for transition metals (Cu, Zn, Ni), often enhancing biological activity through increased lipophilicity and DNA binding affinity.

Handling & Stability

-

Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Safety: Hydrazides can be skin irritants and potential sensitizers. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. (2024). 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide - Compound Summary. National Library of Medicine. Retrieved from [Link]

- Hantzsch, A. (1881). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen. Justus Liebigs Annalen der Chemie. (Foundational reference for the synthetic method described).

-

Semantic Scholar. (2024). Synthesis of Thiazole Derivatives and their Biological Evaluation. Retrieved from [Link]

Sources

Strategic Pharmacophore Analysis: 4-Phenyl-Thiazole Hybrid Compounds

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 4-phenyl-thiazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through defined electrostatic and steric complementarity. Unlike simple heterocycles, this moiety serves as a robust linker and pharmacophore, facilitating

Synthetic Architectures: From Hantzsch to Hybridization[1]

The construction of 4-phenyl-thiazole hybrids relies heavily on the Hantzsch Thiazole Synthesis , a reaction that remains the gold standard due to its adaptability to diverse

1.1 The Mechanistic Core

The reaction proceeds via the condensation of an

-

Critical Control Point: The choice of solvent impacts the rate of dehydration. Protic solvents like ethanol facilitate proton transfer, while microwave irradiation (MWI) can accelerate the final aromatization step, reducing reaction times from hours to minutes.

1.2 Visualization: Hantzsch Synthesis Workflow

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transition.

Figure 1: Logical flow of the Hantzsch Thiazole Synthesis and subsequent hybridization.[2][3]

Structure-Activity Relationships (SAR) & Medicinal Chemistry[4]

The biological potency of 4-phenyl-thiazole hybrids is governed by specific electronic and steric modifications.

2.1 The "Warhead" Strategy (Anticancer)

In kinase inhibitors (e.g., EGFR, Akt), the 4-phenyl ring acts as a hydrophobic anchor.

-

Electron-Donating Groups (EDGs): Substituents like -OCH3 or -CH3 at the para-position of the phenyl ring often enhance potency by increasing electron density, facilitating stronger

-cation or -

Hybridization: Fusing the thiazole with Hydrazones or Pyrazoles extends the molecule, allowing it to occupy the ATP-binding pocket more effectively. For instance, thiazole-hydrazone hybrids have shown IC50 values < 2 µM against A549 lung cancer cells by targeting Akt.

2.2 The "Dual-Target" Strategy (Antimicrobial)

Hybrids incorporating Coumarin or Furan moieties exhibit dual modes of action.

-

Mechanism: The thiazole core disrupts cell wall synthesis (targeting enzymes like FabH in M. tuberculosis), while the coumarin moiety can intercalate DNA or inhibit DNA gyrase.

-

Steric Constraints: Bulky groups at the C2 position of the thiazole are tolerated well in eukaryotic kinases but may reduce potency in prokaryotic targets due to restricted active site access.

2.3 Visualization: SAR Map

This diagram maps the functional regions of the scaffold and their biological implications.

Figure 2: Structure-Activity Relationship (SAR) map of the 4-phenyl-thiazole pharmacophore.

Key Derivative Profiles: Quantitative Data

The following table synthesizes data from recent high-impact studies, highlighting the versatility of the scaffold.

| Hybrid Class | Compound ID | Target / Mechanism | Cell Line / Organism | Potency (IC50 / MIC) | Ref |

| Thiazole-Hydrazone | Compound 2k | Akt Inhibition / Apoptosis | A549 (Lung Cancer) | 1.43 µM | [1] |

| Thiazole-Acetamide | Compound 5A | Tubulin Polymerization | MDA-MB-231 (Breast) | < 2.0 µM | [2] |

| Thiazole-Pyrazole | Compound 100g | EGFR Kinase Inhibition | HeLa (Cervical) | 7.22 µM | [3] |

| Thiazole-Sulfonamide | Compound 7 | CA IX / Tubulin (Dual) | HT-29 (Colon) | 0.98 µM | [4] |

| Thiazole-Furan | Compound 24n | Antibacterial | E. coli | 4.6 µM | [5] |

Detailed Experimental Protocols

4.1 Synthesis of 2-Amino-4-Phenylthiazole (Precursor)

Rationale: This protocol uses iodine as a catalyst to facilitate the condensation and oxidative cyclization, offering higher yields than the traditional reflux method.

-

Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol).

-

Setup: 50 mL Round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

Combine acetophenone and thiourea in the flask.[4]

-

Add Iodine directly to the mixture.

-

Heat to 100°C (solvent-free or minimal ethanol) for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Cool to room temperature. Add diethyl ether to wash unreacted acetophenone.[4]

-

Precipitation: Pour the residue into aqueous ammonium hydroxide (NH₄OH) to neutralize the hydroiodide salt. Filter the resulting precipitate.

-

Purification: Recrystallize from hot ethanol.

-

Validation: Melting point should be ~152-154°C.

-

4.2 Biological Assay: Tubulin Polymerization Inhibition

Rationale: To verify if the hybrid acts as a microtubule-destabilizing agent (similar to Combretastatin A-4).

-

Reagents: Purified tubulin protein (>99%), GTP, PEM buffer.

-

Procedure:

-

Resuspend tubulin in PEM buffer containing 1 mM GTP (4°C).

-

Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM).

-

Transfer mixture to a pre-warmed 96-well plate (37°C).

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Calculate the Vmax (rate of polymerization). A decrease in Vmax compared to control indicates inhibition.

-

Mechanism of Action: Signaling Pathways

The anticancer efficacy of these hybrids often stems from a multi-pronged attack on cell survival pathways. The diagram below illustrates the cascade initiated by EGFR/Akt inhibition.

Figure 3: Dual mechanism of action targeting EGFR signaling and Tubulin dynamics.

References

-

A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer. Drug Development Research.

-

Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR. ResearchGate.

-

Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Advances.

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor. Frontiers in Chemistry.

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

Molecular Docking of Thiazole Hydrazides: A Technical Guide to Targeting Bacterial Enzymes

Executive Summary

The thiazole hydrazide scaffold represents a privileged structure in medicinal chemistry, particularly for developing antimicrobial agents against multidrug-resistant (MDR) bacteria. This guide provides a rigorous, step-by-step technical framework for conducting molecular docking studies of these derivatives. It focuses on their interaction with critical bacterial enzymes such as DNA Gyrase B (GyrB) and Enoyl-ACP Reductase (InhA) .

Designed for computational chemists and drug developers, this document moves beyond basic software operation to address the causality of protocol choices, ensuring high-fidelity results that correlate with biological activity.

The Pharmacophore: Why Thiazole Hydrazides?

Thiazole hydrazides are not chosen randomly; they are designed to exploit specific binding pockets in bacterial enzymes.

-

The Thiazole Ring: Acts as a bioisostere of pyridine or imidazole. It frequently engages in

stacking interactions with aromatic residues (e.g., Tyr, Phe) and serves as a rigid spacer. -

The Hydrazide Linker (-CONH-NH-): This is the "anchor." It provides both hydrogen bond donors (NH) and acceptors (C=O), crucial for bridging the ligand to the protein backbone or conserved water networks.

-

Electronic Modulation: Substituents on the phenyl rings attached to the hydrazide modulate the electron density, affecting the pKa and electrostatic complementarity with the target active site.

Target Selection and Rationale

Effective docking requires precise target selection. For thiazole hydrazides, two enzymes are paramount:

A. DNA Gyrase B (GyrB)[1][2]

-

Mechanism: Thiazole hydrazides typically target the ATP-binding pocket of the GyrB subunit.[1][2]

-

Key Residues (E. coli): Asp73, Val71, Ile78, and the conserved water network.

-

PDB Selection: 5L3J (High resolution, co-crystallized with a thiazole-based inhibitor) or 6YD9 .

B. Enoyl-ACP Reductase (InhA)[7][8][9][10]

-

Role: Critical for Type II fatty acid biosynthesis (FAS-II) in Mycobacterium tuberculosis.[5]

-

Mechanism: Inhibition prevents cell wall synthesis.

-

Key Residues: Tyr158 (catalytic triad), Met199.

-

PDB Selection: 2IE0 or 1DF7 .

Computational Workflow: The Core Protocol

This section details the experimental workflow. The integrity of the docking study depends on the quality of the input data.

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields often fail to capture the correct tautomeric state of hydrazides.

-

Protocol:

-

Generate 3D structures of thiazole hydrazides.

-

Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G** level (using Gaussian or similar).

-

Critical Check: Verify the trans vs. cis amide conformation. The trans conformation is generally more stable in solution but check for intramolecular H-bonds that might stabilize the cis form.

-

Step 2: Protein Preparation (The Hydrogen Network)

-

Protocol:

-

Import PDB (e.g., 5L3J).[6]

-

Strip Waters? No. For GyrB, retain conserved bridging waters (often near Asp73). Removing them can collapse the pocket and ruin pose prediction.

-

Protonation: Use a pKa predictor (e.g., PROPKA) to set states at pH 7.4. Histidine tautomers must be manually inspected to ensure nitrogen acts as a donor/acceptor where required.

-

Step 3: Grid Generation & Docking

-

Grid Box: Center the grid on the centroid of the co-crystallized ligand.

-

Dimensions:

Å (Standard) or

-

-

Algorithm: Genetic Algorithms (Lamarckian GA in AutoDock) or Glide SP/XP (Schrödinger).

-

Exhaustiveness: Set to high (min. 50 runs for GA) to ensure convergence.

Visualization: Molecular Docking Workflow

The following diagram illustrates the logical flow and quality control gates in the docking process.

Figure 1: Systematic workflow for molecular docking of thiazole hydrazides, emphasizing Quality Control (QC) gates.

Data Analysis & Validation

Trustworthiness in docking comes from validation. A high score (negative binding energy) is meaningless without geometric validation.

Validation Criteria

-

Redocking: Extract the native co-crystallized ligand and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

-

Enrichment: The protocol should rank known active compounds higher than decoys.

Quantitative Data Summary

The table below summarizes typical binding energy ranges and key interactions derived from literature for thiazole hydrazides against GyrB and InhA.

| Target Enzyme | PDB ID | Key Residues (Active Site) | Typical Binding Energy (kcal/mol) | Correlation with IC50 |

| DNA Gyrase B | 5L3J | Val71, Asp73, Thr165 | -7.5 to -9.5 | High (R² > 0.8) |

| Enoyl-ACP Reductase | 2IE0 | Tyr158, Met199, Phe149 | -8.0 to -10.2 | Moderate-High |

| MurB | E. coli | Ser229, Arg159 | -6.5 to -8.5 | Moderate |

Table 1: Comparative docking metrics for thiazole hydrazides against primary bacterial targets.

Case Study: Targeting E. coli DNA Gyrase B

This protocol describes the specific docking of a hypothetical Thiazole Hydrazide derivative (Compound T2) into the ATP-binding pocket of GyrB.

Step-by-Step Protocol

-

Retrieval: Download PDB ID 5L3J from the RCSB Protein Data Bank.

-

Clean-up: Remove subunit B (if dimeric) to save computational cost, unless the active site is interfacial. Remove all ions except biologically relevant

(if part of the catalytic mechanism, though GyrB ATP site docking often omits it). -

Water Management: CRITICAL. Keep the water molecule bridging Asp73. Delete solvent waters >5 Å from the active site.

-

Grid Setup:

-

Center:

(approximate coordinates for 5L3J active site). -

Size:

points (0.375 Å spacing).

-

-

Docking (AutoDock Vina/4):

-

Set exhaustiveness = 64.

-

num_modes = 10.

-

-

Interaction Analysis:

-

Look for H-bonds between the hydrazide -NH- and Asp73 .

-

Look for

stacking between the thiazole ring and Tyr residues. -

Verify the hydrophobic fit of the phenyl tail in the lipophilic pocket (Val71/Ile78).

-

References

-

Molecular Docking and Pharmacokinetic Studies of Some New pyridyl and hydrazinyl bearing thiazole Derivatives as Potential DNA gyrase Inhibitors. International Journal of Pharmaceutical Sciences and Drug Research.Link

-

Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharmaceutical Journal.Link

-

Discovery of New Inhibitors of Enoyl-ACP Reductase via Structure-Based Virtual Screening. Physical Chemistry Research.Link

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI.Link

-

Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.Link

Sources

- 1. ijpcat.com [ijpcat.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 5. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Executive Summary

This application note details an optimized, two-step synthetic protocol for 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide , a critical pharmacophore in drug discovery. Thiazole-hydrazide hybrids are extensively researched for their antitumor, antimicrobial, and anti-inflammatory properties.

Unlike generic procedures, this guide addresses the specific regiochemical challenges of the Hantzsch thiazole synthesis and provides a self-validating workflow for converting the intermediate ester to the target hydrazide. The protocol prioritizes the use of Ethyl 3-amino-3-thioxopropanoate (Ethyl thiocarbamoylacetate) to directly access the ester intermediate, bypassing the lower-yielding nitrile hydrolysis route.

Strategic Retrosynthesis & Pathway

The synthesis is designed around the Hantzsch Thiazole Synthesis , a robust method for constructing 1,3-thiazoles. The strategy involves two key phases:

-

Cyclocondensation: Constructing the thiazole ring with the C2-acetate side chain already in place.

-

Nucleophilic Acyl Substitution: Converting the ethyl ester to the hydrazide using hydrazine hydrate.

Synthetic Logic

-

Regioselectivity: The reaction of 2-bromoacetophenone (phenacyl bromide) with a thioamide ensures the phenyl group is positioned at C4, while the thioamide substituent dictates the C2 functionality.

-

Reagent Selection: We utilize ethyl 3-amino-3-thioxopropanoate rather than cyanothioacetamide. While the latter is cheaper, it yields a nitrile that requires harsh acid hydrolysis to form the ester, often degrading the thiazole ring. The chosen reagent provides the ester directly under mild conditions.[1]

Visual Workflow (DOT)

Figure 1: Strategic reaction pathway from starting materials to the target hydrazide.

Materials & Reagents

| Component | CAS Number | Purity Grade | Role |

| 2-Bromoacetophenone | 70-11-1 | >98% | Substrate (Electrophile) |

| Ethyl 3-amino-3-thioxopropanoate | 17639-93-9 | >95% | Substrate (Nucleophile) |

| Ethanol (Absolute) | 64-17-5 | ACS Reagent | Solvent |

| Hydrazine Hydrate | 7803-57-8 | 80% or 100% | Nucleophile |

| Sodium Bicarbonate | 144-55-8 | ACS Reagent | Neutralization |

| Ethyl Acetate / Hexane | N/A | HPLC Grade | Purification |

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(4-phenylthiazol-2-yl)acetate

Objective: Construct the thiazole core via Hantzsch condensation.

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (10.0 mmol, 1.99 g) in 30 mL of absolute ethanol.

-

Addition: Add ethyl 3-amino-3-thioxopropanoate (10.0 mmol, 1.47 g) to the solution. The reaction is equimolar.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The starting bromide (

) should disappear, and a fluorescent spot (

-

-

Workup (Critical Step):

-

The reaction produces HBr, often causing the thiazole ester to precipitate as a hydrobromide salt.

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralize by slowly adding saturated Sodium Bicarbonate (

) solution until pH

-

-

Isolation: A solid precipitate should form. Filter the solid using a Buchner funnel.[2] Wash with cold water (2 x 20 mL).

-

Purification: Recrystallize from Ethanol/Water (8:2) if necessary.

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Objective: Convert the ester to the hydrazide via nucleophilic acyl substitution.

-

Setup: Place the purified Ethyl 2-(4-phenylthiazol-2-yl)acetate (5.0 mmol, ~1.23 g) into a 100 mL round-bottom flask.

-

Solvent: Add 15 mL of absolute ethanol.

-

Nucleophile Addition: Add Hydrazine Hydrate (excess, 15.0 mmol, ~0.75 mL of 100% or equivalent).

-

Expert Insight: An excess of hydrazine (3 equiv.) is required to drive the equilibrium forward and prevent the formation of the dimer (bis-hydrazide).

-

-

Reaction: Reflux the mixture for 4–6 hours.

-

Visual Cue: The reaction mixture often becomes clear initially and then may precipitate the product as the reaction proceeds.

-

-

Workup:

-

Cool the flask to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

-

Filter the crystalline solid under vacuum.[2]

-

-

Washing: Wash the filter cake with cold ethanol (5 mL) followed by cold ether (10 mL) to remove unreacted hydrazine and trace ester.

-

Drying: Dry the product in a vacuum oven at 40°C for 4 hours.

Mechanistic Insight & Validation

The Hantzsch synthesis proceeds via a nucleophilic attack of the thioamide sulfur on the

Mechanism Diagram (DOT)

Figure 2: Simplified mechanistic flow of the thiazole ring formation.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your results against these standard parameters:

| Parameter | Expected Value / Observation | Diagnostic Note |

| Physical State | White to pale yellow needles | Dark yellow/brown indicates oxidation or residual iodine (if used). |

| Melting Point | 168–170°C (Lit. varies) | Sharp range (<2°C) indicates high purity. |

| IR Spectrum | 3300–3100 cm⁻¹ (NH/NH2)1660–1680 cm⁻¹ (C=O Amide) | Disappearance of Ester C=O (~1735 cm⁻¹) confirms conversion. |

| 1H NMR (DMSO-d6) | The singlet at ~7.9 ppm is characteristic of the C5-H of the thiazole ring. |

Troubleshooting & Safety

Common Issues

-

Low Yield in Step 1: If the product forms an oil, the neutralization pH may be incorrect. Ensure pH is 8. If oil persists, extract with Ethyl Acetate, dry over

, and evaporate. -

Incomplete Hydrazinolysis: If TLC shows residual ester after 6 hours, add another 1.0 equivalent of hydrazine hydrate and continue reflux.

-

Dimer Formation: If a high-melting insoluble solid forms in Step 2, you likely used insufficient hydrazine. Always use at least 3 equivalents.

Safety Protocols

-

Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle only in a fume hood with double nitrile gloves.

-

Phenacyl Bromide: A potent lachrymator (tear gas agent). Weigh in a fume hood; clean spills immediately with dilute alcoholic alkali.

References

-

Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

BenchChem. (2025).[2] "Application Notes: Hantzsch Synthesis for Thiazole Derivatives." BenchChem Technical Library.

-

Organic Chemistry Portal. "Thiazole Synthesis." (Accessed 2023). Provides general mechanistic grounding for Hantzsch and related condensations.[2]

-

Narayana, B., et al. (2004). "Synthesis and antimicrobial activity of some new 2-(substituted phenyl)-1,3-thiazoles." Il Farmaco, 59(11), 909-912. (Validates the reactivity of phenacyl bromides in thiazole synthesis).

-

ChemScene. "2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Product Data." (Demonstrates the stability and existence of the homologous series).

Sources

Application Note: Precision Hantzsch Synthesis of 2-Hydrazinylthiazoles from Acetohydrazide Precursors

Abstract & Strategic Relevance

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in potent therapeutics like dasatinib (antineoplastic) and cefdinir (antibiotic). This application note details a robust, biphasic protocol for synthesizing 2-hydrazinylthiazole derivatives starting from acetohydrazide precursors . Unlike standard Hantzsch syntheses using simple thioamides, acetohydrazide-derived pathways introduce a hydrazine linker, significantly altering the electronic and steric landscape of the cyclization. This guide addresses the specific challenges of this pathway—regioselectivity, hydrazone tautomerism, and hydrohalide salt management—providing a high-yield, self-validating workflow.

Reaction Design & Mechanistic Insight

The Chemical Pathway

The synthesis proceeds through two distinct phases.[1][2] The acetohydrazide is first functionalized to a thiosemicarbazide intermediate, which serves as the dinucleophile for the Hantzsch cyclization with an

Phase 1: Thiosemicarbazide Assembly

Phase 2: Hantzsch Cyclization

Mechanistic Flow (DOT Visualization)

Figure 1: Mechanistic pathway of the Hantzsch cyclization.[3] The sulfur atom initiates the sequence via nucleophilic substitution, followed by condensation and aromatization.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Acetyl-4-Phenylthiosemicarbazide

Precursor assembly step. Essential for introducing the sulfur atom required for the thiazole ring.

Reagents:

-

Acetohydrazide (10 mmol, 0.74 g)

-

Phenyl Isothiocyanate (10 mmol, 1.35 g)

-

Ethanol (Absolute, 20 mL)

Protocol:

-

Setup: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Acetohydrazide in absolute ethanol.

-

Addition: Add Phenyl Isothiocyanate dropwise over 5 minutes at room temperature. A slight exotherm may be observed.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 4 hours.-

Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The starting isothiocyanate spot should disappear.

-

-

Isolation: Cool the mixture to room temperature. The product often precipitates as a white/off-white solid.

-

If no precipitate: Concentrate the solvent to 50% volume and cool in an ice bath.

-

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Expected Yield: 85-95%

-

Melting Point: 170-172°C (Self-validation check).

-

Phase 2: Hantzsch Cyclization to 2-(2-Acetylhydrazinyl)-4-Phenylthiazole

The ring-forming step. Critical control of pH is required to manage the HBr byproduct.

Reagents:

-

1-Acetyl-4-Phenylthiosemicarbazide (Intermediate from Phase 1, 5 mmol)

-

Phenacyl Bromide (2-Bromoacetophenone) (5 mmol, 0.99 g)

-

Ethanol (20 mL)

-

Catalyst/Scavenger: Anhydrous Sodium Acetate (5 mmol, 0.41 g) or Triethylamine (Et3N).

Protocol:

-

Setup: In a 50 mL RBF, suspend the Thiosemicarbazide and Phenacyl Bromide in ethanol.

-

Buffering: Add Sodium Acetate.

-

Why? The reaction produces HBr. Without a base, the strong acid can protonate the hydrazine nitrogens, retarding the cyclization or causing hydrolysis of the acetyl group. Sodium acetate buffers the solution without being strong enough to cause side reactions.

-

-

Reaction: Reflux for 4–6 hours. The suspension will likely clear as reagents dissolve and then potentially precipitate the product.

-

Workup (The "Quench"):

-

Purification: Filter the crude solid. Recrystallize from hot Ethanol or EtOH/DMF mixtures for high purity.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Hantzsch cyclization phase.

Troubleshooting & Optimization (Self-Validating Systems)

The following table summarizes common failure modes and their corrective actions based on field data.

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Formation of imino-dihydrothiazole isomers. | Ensure basic buffering (NaOAc) is used. Avoid strong acidic conditions which favor the kinetic isomer [1]. |

| Sticky/Oily Product | Incomplete neutralization of HBr salt. | Increase volume of 5% Na2CO3 quench. Sonicate the precipitate to break up oil droplets. |

| Starting Material Remains | Dehalogenation of | Use fresh Phenacyl Bromide (it degrades/turns purple over time). Run under inert atmosphere (N2) if using sensitive ketones [2]. |

| Multiple Spots on TLC | Hydrazone tautomerism ( | This is common for hydrazones. NMR will confirm structure.[1] Usually, one isomer crystallizes out preferentially. |

Characterization Standards

To validate the synthesis, look for these specific spectroscopic signatures:

-

1H NMR (DMSO-d6):

-

Thiazole C5-H: A sharp singlet typically between

7.00 – 7.80 ppm. -

NH Protons: Broad singlets, often downfield (

9.0 – 12.0 ppm) due to hydrogen bonding. -

Acetyl Methyl: Singlet at

2.0 – 2.3 ppm.

-

-

IR Spectroscopy:

-

C=N Stretch: ~1600–1620 cm⁻¹.

-

C=O (Amide): ~1680 cm⁻¹.

-

Absence: No peak at ~2500 cm⁻¹ (SH stretch), confirming cyclization.

-

References

-

BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from .

-

Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Triazoles.[7] XVI. Derivatives of the s-Triazolo[3,4-b][1,3,4]thiadiazole Ring System. Journal of Organic Chemistry.

-

El-Saghier, A. M. (2022).[8][9][10] Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Chemical Methodologies.[1][5][6][8][11][12][13][14][15] Link

-

Gomha, S. M., et al. (2015). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules.[1][4][5][6][8][11][12][13][14][15] Link

-

Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen.[4][12][16] Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemmethod.com [chemmethod.com]

- 10. mdpi.com [mdpi.com]

- 11. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. synarchive.com [synarchive.com]

Application Note: Microwave-Assisted Synthesis of Thiazole Acetohydrazide Derivatives

Rationale and Mechanistic Insights

Thiazole-bearing compounds and their acetohydrazide derivatives are recognized as "privileged pharmacological structures" in drug discovery, demonstrating potent antimicrobial, anti-inflammatory, and EGFR-inhibitory anticancer activities[1][2]. However, the conventional synthesis of these derivatives—typically involving a Hantzsch-type thiazole cyclization followed by hydrazinolysis and Schiff base condensation—suffers from severe thermodynamic bottlenecks. Conventional reflux methods require extended reaction times (often 8–12 hours per step), leading to thermal degradation, byproduct formation, and moderate overall yields[3].

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations through dielectric heating. Unlike conventional conductive heating, microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of polar solvents (e.g., ethanol, DMF) and reagents.

-

Causality in Cyclization : During the formation of the thiazole core from thiosemicarbazones and

-haloketones, the polar transition states of the nucleophilic attack and subsequent dehydrative cyclization are highly stabilized by the rapidly alternating electromagnetic field, drastically lowering the activation energy[2]. -

Causality in Hydrazinolysis : Hydrazine is a potent nucleophile due to the

-effect. Microwave superheating of the polar ethanol/hydrazine mixture accelerates the nucleophilic acyl substitution at the ester carbonyl. This rapid kinetic push cleanly yields the target acetohydrazide while suppressing the thermodynamic formation of unwanted diacylhydrazine byproducts[3][4].

Experimental Workflow

Microwave-assisted synthetic workflow for thiazole acetohydrazides.

Quantitative Data: Microwave vs. Conventional Modalities

The implementation of MAOS provides a self-evident advantage in both throughput and material recovery. The table below summarizes the kinetic and yield improvements observed when transitioning from conventional reflux to microwave irradiation.

| Reaction Step | Heating Modality | Catalyst / Solvent | Avg. Time | Avg. Yield (%) |

| Thiazole Core Cyclization | Conventional Reflux | NaOAc / Ethanol | 4–6 h | 65–70 |

| Thiazole Core Cyclization | Microwave (400W) | NaOAc / Ethanol | 3–5 min | 88–95 |

| Acetohydrazide Formation | Conventional Reflux | None / Ethanol | 8–10 h | 55–60 |

| Acetohydrazide Formation | Microwave (300W) | None / Ethanol | 2–4 min | 82–90 |

| Schiff Base Condensation | Conventional Reflux | AcOH / DMF | 3–5 h | 60–75 |

| Schiff Base Condensation | Microwave (300W) | AcOH / DMF | 3–5 min | 85–92 |

Reagents and Equipment Requirements

-

Reagents : Substituted thiosemicarbazones, ethyl bromoacetate (or equivalent

-haloketones), hydrazine hydrate (80%), absolute ethanol, N,N-dimethylformamide (DMF), glacial acetic acid, anhydrous sodium acetate. -

Equipment : Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave, CEM Discover) equipped with dynamic pressure control and IR temperature sensors. Note: The use of domestic microwave ovens is strongly discouraged for reproducible pharmaceutical synthesis due to uneven field distribution and lack of temperature/pressure feedback loops.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, each phase of the protocol includes integrated Quality Control (QC) and self-validation steps. This ensures the researcher can verify intermediate success before proceeding to the next synthetic stage.

Protocol A: Microwave-Assisted Cyclization of the Thiazole Ester Core

-

Preparation : In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, suspend the thiosemicarbazone derivative (1.0 mmol) and ethyl bromoacetate (1.2 mmol) in 3.0 mL of absolute ethanol.

-

Catalysis : Add anhydrous sodium acetate (1.0 mmol). Rationale: Neutralizing the generated hydrobromic acid (HBr) prevents acid-catalyzed degradation of the thiosemicarbazone precursor[2].

-

Irradiation : Seal the vial with a Teflon-lined septum. Program the microwave reactor to 400 W, ramping to 90°C, and hold for 4 minutes under dynamic stirring.

-

In-Process Validation (QC) : Spot the crude mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the starting material (

) and the emergence of a single new spot ( -

Workup : Pour the mixture into 15 mL of crushed ice. Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

-

Analytical Validation : FT-IR spectroscopy must confirm the appearance of a strong ester carbonyl (

) stretch at

Protocol B: Hydrazinolysis to Thiazole Acetohydrazide

-

Preparation : Dissolve the purified thiazole ester (1.0 mmol) in 2.0 mL of absolute ethanol in a clean microwave vial.

-

Nucleophilic Addition : Add hydrazine hydrate (80%, 3.0 mmol). Rationale: A 3-fold stoichiometric excess of hydrazine is critical to drive the equilibrium forward and prevent the nucleophilic attack of the newly formed acetohydrazide on unreacted ester (which would yield an inactive diacylhydrazine)[3].

-

Irradiation : Irradiate at 300 W (80°C) for 2–3 minutes.

-

In-Process Validation (QC) : Conduct TLC monitoring (Eluent: Chloroform/Methanol 9:1). The ester spot (

) must completely vanish, replaced by a highly polar acetohydrazide spot near the baseline ( -

Workup : Cool the vial to 4°C. The target acetohydrazide typically precipitates spontaneously. Filter and wash thoroughly with cold ethanol to remove residual hydrazine.

-

Analytical Validation :

H NMR (DMSO-

Protocol C: Condensation to Target Schiff Base Derivatives

-

Preparation : Combine the thiazole acetohydrazide (1.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in 3.0 mL of DMF. Add 1-2 drops of glacial acetic acid. Rationale: Acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity for the nucleophilic attack by the terminal amine of the hydrazide[5].

-

Irradiation : Irradiate at 300 W (100°C) for 3-5 minutes.

-

Workup & Validation : Pour the reaction mixture into ice water to induce precipitation. Filter and dry the solid. FT-IR must confirm the formation of the azomethine (

) linkage with a sharp band at